molecular formula C26H32FN3O3S B2925000 1-butyl-3-((3,5-dimethylphenyl)sulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one CAS No. 931931-98-5

1-butyl-3-((3,5-dimethylphenyl)sulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one

Cat. No. B2925000
CAS RN: 931931-98-5
M. Wt: 485.62
InChI Key: RMSDAKQDNOEPBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-butyl-3-((3,5-dimethylphenyl)sulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C26H32FN3O3S and its molecular weight is 485.62. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Catalysis

Quinoline derivatives have been extensively explored in organic synthesis. For instance, the work by Bagley et al. (2005) demonstrates the use of Bohlmann-Rahtz heteroannulation reactions for synthesizing a complex pyridine derivative, showcasing the utility of such reactions in constructing heterocyclic compounds (Bagley, Chapaneri, Dale, Xiong, & Bower, 2005). Similarly, Murugesan, Gengan, and Krishnan (2016) developed a green catalytic process using nanocrystalline titania-based sulfonic acid material for synthesizing piperazinyl-quinolinyl pyran derivatives, demonstrating the potential of nanomaterials in facilitating efficient and eco-friendly synthesis processes (Murugesan, Gengan, & Krishnan, 2016).

Biomedical Research Applications

Quinoline derivatives have shown promise in various biomedical applications, including as potential antibacterial and anticancer agents. Jung, Baek, and Park (2001) explored the antibacterial activity of 2-substituted 6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, highlighting the potential of quinoline derivatives in addressing bacterial infections (Jung, Baek, & Park, 2001). Additionally, Korcz et al. (2018) investigated novel quinoline-3-carbaldehyde hydrazones for their in vitro cytotoxic properties, identifying compounds with significant anticancer activity, suggesting the utility of quinoline derivatives in cancer therapy (Korcz, Sa̧czewski, Bednarski, & Kornicka, 2018).

properties

IUPAC Name

1-butyl-3-(3,5-dimethylphenyl)sulfonyl-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32FN3O3S/c1-5-6-7-30-17-25(34(32,33)20-13-18(2)12-19(3)14-20)26(31)21-15-22(27)24(16-23(21)30)29-10-8-28(4)9-11-29/h12-17H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSDAKQDNOEPBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)S(=O)(=O)C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-butyl-3-((3,5-dimethylphenyl)sulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one

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